molecular formula C24H54NO4S+ B12054236 Sulfuric acid; tetrahexyl ammonnium

Sulfuric acid; tetrahexyl ammonnium

Cat. No.: B12054236
M. Wt: 452.8 g/mol
InChI Key: RULHPTADXJPDSN-UHFFFAOYSA-N
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Description

Sulfuric acid; tetrahexyl ammonium, chemically known as tetrahexyl ammonium hydrogen sulfate (THAHS), is an ionic liquid with the formula $[C6H{13}]4N^+HSO4^-$. It is synthesized by combining tetrahexylammonium bromide with sulfuric acid or purchased commercially (e.g., from Sigma-Aldrich) . THAHS is primarily utilized in electrochemical applications, such as corrosion inhibition for lead-antimony alloys in sulfuric acid electrolytes . Its structure features a bulky tetrahexylammonium cation paired with a hydrogen sulfate anion, which enhances its adsorption on metal surfaces, reducing corrosion rates .

Properties

Molecular Formula

C24H54NO4S+

Molecular Weight

452.8 g/mol

IUPAC Name

sulfuric acid;tetrahexylazanium

InChI

InChI=1S/C24H52N.H2O4S/c1-5-9-13-17-21-25(22-18-14-10-6-2,23-19-15-11-7-3)24-20-16-12-8-4;1-5(2,3)4/h5-24H2,1-4H3;(H2,1,2,3,4)/q+1;

InChI Key

RULHPTADXJPDSN-UHFFFAOYSA-N

Canonical SMILES

CCCCCC[N+](CCCCCC)(CCCCCC)CCCCCC.OS(=O)(=O)O

Origin of Product

United States

Preparation Methods

    Synthetic Routes: Tetrahexylammonium hydrogensulphate can be synthesized by reacting tetrahexylammonium chloride with sulfuric acid.

    Reaction Conditions: The reaction typically occurs in an aqueous medium, and the product is isolated by precipitation or crystallization.

    Industrial Production: Industrial-scale production methods involve careful control of reaction conditions and purification steps.

  • Chemical Reactions Analysis

      Reactions: Tetrahexylammonium hydrogensulphate participates in various reactions, including acid-base reactions, ion exchange, and phase transfer catalysis.

      Common Reagents and Conditions: It often serves as a phase transfer catalyst in organic synthesis, facilitating reactions between immiscible phases.

      Major Products: The major products depend on the specific reactions, but its role as a catalyst enhances reaction efficiency and selectivity.

  • Scientific Research Applications

      Chemistry: Tetrahexylammonium hydrogensulphate finds use as a phase transfer catalyst, aiding in the transfer of hydrophobic reactants across phases.

      Biology: It may be employed in biochemical studies or as a reagent in certain assays.

      Medicine: While not directly used in medicine, its applications in research may indirectly impact drug development.

      Industry: Its role in catalysis contributes to the synthesis of various organic compounds.

  • Mechanism of Action

    • As a phase transfer catalyst, tetrahexylammonium hydrogensulphate facilitates the movement of reactants from one phase (e.g., organic solvent) to another (e.g., aqueous phase).
    • Its mechanism involves forming a complex with the reactants, allowing them to traverse the interface efficiently.
  • Comparison with Similar Compounds

    Table 2: Corrosion Inhibition Performance

    Compound Concentration (µg/mL) Inhibition Efficiency (%) Key Mechanism
    THAHS 20.0 92.3 Strong adsorption via alkyl chains
    BCHAHS 20.0 88.1 Enhanced hydrophobicity from bicyclohexyl groups
    MCHAHS 20.0 82.4 Moderate adsorption
    HAHS 20.0 75.6 Limited chain length reduces stability

    THAHS outperforms others due to its longer alkyl chains , which form a dense protective layer on metal surfaces, blocking corrosive agents . Cyclohexyl groups in MCHAHS and BCHAHS introduce steric hindrance, slightly reducing adsorption compared to linear chains in THAHS .

    2.3 Comparison with Tetraethylammonium Salts

    Tetraethylammonium salts (e.g., tetraethylammonium bromide in ) differ significantly:

    • Shorter chains : Ethyl groups reduce hydrophobicity and thermal stability.
    • Applications : Used in dye synthesis (e.g., phthalocyanine derivatives) rather than corrosion inhibition .
    • Solubility : Higher solubility in polar solvents due to smaller alkyl groups.

    Key Research Findings

    • Adsorption Mechanism : Inhibitors with nitrogen atoms (e.g., THAHS) adsorb via heteroatom-metal interactions, with efficiency increasing as N < S < P .
    • Concentration Effects : THAHS achieves >90% inhibition at 20 µg/mL, while HAHS requires higher concentrations for comparable performance .
    • Thermal Stability : THAHS remains stable up to 200°C, making it suitable for high-temperature electrochemical processes .

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